molecular formula C19H36O4 B1581576 Hexadecylmalonic acid CAS No. 4371-64-6

Hexadecylmalonic acid

Cat. No.: B1581576
CAS No.: 4371-64-6
M. Wt: 328.5 g/mol
InChI Key: MVDKKZZVTWHVMC-UHFFFAOYSA-N
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Description

Hexadecylmalonic acid is an organic compound with the molecular formula C19H36O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is characterized by a long hexadecyl (C16H33) chain attached to the malonic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with a hexadecyl halide (such as hexadecyl bromide) in the presence of a strong base like sodium ethoxide. The reaction typically proceeds as follows:

  • Dissolve malonic acid in an appropriate solvent (e.g., ethanol).
  • Add sodium ethoxide to the solution to generate the malonate anion.
  • Introduce hexadecyl bromide to the reaction mixture.
  • Heat the mixture under reflux conditions to facilitate the alkylation reaction.
  • After completion, the product is isolated and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Hexadecylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexadecylmalonate esters or further oxidized to produce this compound derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols, yielding hexadecylmalonic alcohols.

    Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Hexadecylmalonate esters, this compound derivatives.

    Reduction: Hexadecylmalonic alcohols.

    Substitution: Hexadecylmalonate esters, hexadecylmalonamides.

Scientific Research Applications

Hexadecylmalonic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: It serves as a model compound for studying lipid metabolism and fatty acid biosynthesis.

    Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is utilized in the production of surfactants, lubricants, and specialty chemicals.

Mechanism of Action

The mechanism of action of hexadecylmalonic acid involves its interaction with various molecular targets and pathways. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Hexadecylmalonic acid can be compared to other dicarboxylic acids such as malonic acid, succinic acid, and adipic acid. Its uniqueness lies in the long hexadecyl chain, which imparts distinct hydrophobic properties and potential for self-assembly into micelles or vesicles. Similar compounds include:

    Malonic acid: A simpler dicarboxylic acid without the long alkyl chain.

    Succinic acid: A four-carbon dicarboxylic acid with different reactivity and applications.

    Adipic acid: A six-carbon dicarboxylic acid used in nylon production.

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-hexadecylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)21)19(22)23/h17H,2-16H2,1H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDKKZZVTWHVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195915
Record name Hexadecylmalonic acid
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-64-6
Record name 2-Hexadecylpropanedioic acid
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Record name Hexadecylmalonic acid
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Record name Malonic acid, hexadecyl-
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Record name Hexadecylmalonic acid
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Record name Hexadecylmalonic acid
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Record name HEXADECYLMALONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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